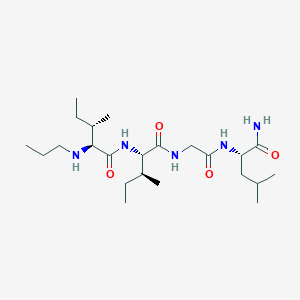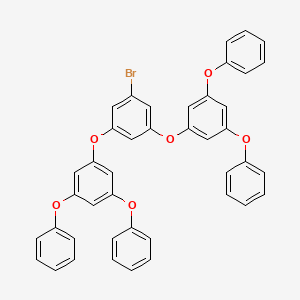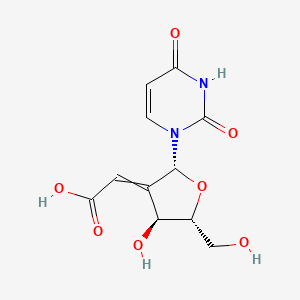
1,4-Bis(dodecyloxy)naphthalene-2,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(dodecyloxy)naphthalene-2,3-dicarbonitrile is a chemical compound with the molecular formula C34H46N2O2. It is known for its unique structure, which includes two dodecyloxy groups attached to a naphthalene core, along with two cyano groups at the 2 and 3 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(dodecyloxy)naphthalene-2,3-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are functionalized at the 1,4-positions with dodecyloxy groups.
Reaction Conditions: The functionalization is achieved through nucleophilic substitution reactions, where dodecyloxy groups are introduced using appropriate alkylating agents under basic conditions.
Introduction of Cyano Groups: The cyano groups are introduced at the 2 and 3 positions of the naphthalene core through a series of reactions involving nitrile-forming reagents such as cyanogen bromide or other suitable nitrile sources.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
1,4-Bis(dodecyloxy)naphthalene-2,3-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The dodecyloxy groups can be substituted with other alkoxy or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
科学研究应用
1,4-Bis(dodecyloxy)naphthalene-2,3-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用机制
The mechanism of action of 1,4-Bis(dodecyloxy)naphthalene-2,3-dicarbonitrile involves its interaction with molecular targets and pathways within cells. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in therapeutic or industrial settings .
相似化合物的比较
Similar Compounds
1,4-Dibutoxy-2,3-naphthalenedicarbonitrile: Similar structure with butoxy groups instead of dodecyloxy groups.
1,4-Dimethoxy-2,3-naphthalenedicarbonitrile: Contains methoxy groups instead of dodecyloxy groups.
2,3-Naphthalenedicarbonitrile: Lacks the alkoxy groups, providing a simpler structure for comparison.
Uniqueness
1,4-Bis(dodecyloxy)naphthalene-2,3-dicarbonitrile is unique due to its long dodecyloxy chains, which impart distinct physical and chemical properties. These properties include enhanced solubility in organic solvents and potential for self-assembly into ordered structures, making it valuable for applications in materials science and organic electronics .
属性
CAS 编号 |
189203-81-4 |
|---|---|
分子式 |
C36H54N2O2 |
分子量 |
546.8 g/mol |
IUPAC 名称 |
1,4-didodecoxynaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C36H54N2O2/c1-3-5-7-9-11-13-15-17-19-23-27-39-35-31-25-21-22-26-32(31)36(34(30-38)33(35)29-37)40-28-24-20-18-16-14-12-10-8-6-4-2/h21-22,25-26H,3-20,23-24,27-28H2,1-2H3 |
InChI 键 |
QDGGHRKRYFQKBP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC1=C(C(=C(C2=CC=CC=C21)OCCCCCCCCCCCC)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



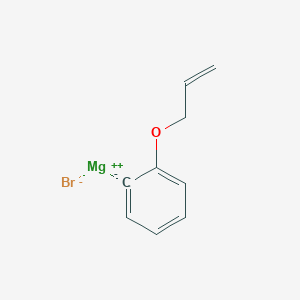
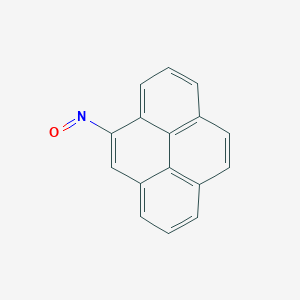
![3-Chloro-4-[methyl(phenyl)amino]but-2-enoic acid](/img/structure/B12564659.png)
![(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12564666.png)
![Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester](/img/structure/B12564679.png)
![3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid](/img/structure/B12564685.png)

![N-[4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564692.png)
![Methyl 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12564699.png)
